

Phase diagram and stability of the Lu-H-N system.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lutetium nitride*

Cat. No.: *B081746*

[Get Quote](#)

An in-depth analysis of the Lutetium-Hydrogen-Nitrogen (Lu-H-N) system reveals a complex interplay of thermodynamics and pressure, guiding the stability of its constituent phases. Prompted by initial reports of near-ambient superconductivity, which have since been retracted, extensive theoretical and experimental investigations have provided a comprehensive, albeit complex, understanding of the Lu-H-N phase diagram.^[1] This guide synthesizes these findings, offering a technical overview for researchers in materials science and condensed matter physics.

Thermodynamic Stability and Phase Diagram

First-principles calculations, a cornerstone of modern materials prediction, have been extensively applied to the Lu-H-N system.^{[2][3][4]} These computational studies consistently conclude that no thermodynamically stable ternary Lu-H-N compounds exist at pressures up to at least 10 GPa.^{[2][3][4][5][6][7]} The thermodynamic ground state of the system is governed by a convex hull of stable binary compounds.

The overall stability landscape is depicted by the formation energy of various compounds relative to the elemental constituents (Lu, H₂, N₂). The phase diagram is sensitive to pressure, with different binary compounds being stabilized as pressure increases.^{[3][4][8]} At ambient pressure (0 GPa), the stable binary phases are LuH₂, LuH₃, LuN, Lu₁₂N₁₁, NH₃, and N₂H₃.^{[3][4]} As pressure is applied, the energy convex hull shifts, leading to the stabilization of new binary phases. For instance, LuN₉ becomes stable at 5 GPa, and by 10 GPa, Lu₁₀H₂₁ and NH also emerge as stable phases.^{[2][3][4][8]}

While no ternary compounds are found on the convex hull, several have been identified as being metastable, lying only slightly above the hull in formation energy.[\[2\]](#)[\[3\]](#)[\[4\]](#) These phases, while not thermodynamically stable, could potentially be synthesized experimentally under specific non-equilibrium conditions.

Quantitative Stability Data

The following tables summarize the key quantitative data for stable binary phases and notable metastable ternary phases in the Lu-H-N system, as determined by first-principles calculations.

Table 1: Stable Binary Compounds in the Lu-H-N System at Various Pressures

Pressure (GPa)	Stable Lu-H Compounds	Stable Lu-N Compounds	Stable N-H Compounds
0	LuH ₂ (Fm-3m), LuH ₃ (P-3c1)	LuN (Fm-3m), Lu ₁₂ N ₁₁ (C2/m)	NH ₃ (Fm-3m), N ₂ H ₃ (C2/c)
5	LuH ₂ , LuH ₃	LuN, Lu ₁₂ N ₁₁ , LuN ₉	NH ₃ , N ₂ H ₃
10	LuH ₂ , LuH ₃ , Lu ₁₀ H ₂₁	LuN, Lu ₁₂ N ₁₁ , LuN ₉	N ₂ H ₃ , NH

Data sourced from first-principles calculations.[\[3\]](#)[\[4\]](#) New phases stabilized at higher pressures are in bold.

Table 2: Selected Metastable Ternary Lu-H-N Compounds at 0 GPa

Composition	Space Group	Energy Above Convex Hull (E _{hull}) (meV/atom)
Lu ₂₀ H ₂ N ₁₇	C2/m	36
Lu ₁₀ HN ₈	P-1	58
Lu ₂ (H ₁₅ N ₈) ₂	P2 ₁ /c	61
Lu ₆ HN ₆	Cm	72
Lu ₂ H ₅ N	Pc	78
LuH ₃ N ₂	P2 ₁ /c	83
LuH ₅ N	P2 ₁ 2 ₁ 2 ₁	89
Lu ₂ H ₂ N	P-3m1	< 100
LuH ₅ N ₂	P1	< 100
Lu ₃ H ₆ N	P2 ₁	< 100

E_{hull} represents the energy difference between the compound and the stable convex hull, indicating the degree of metastability.^{[3][4]} A lower value suggests a higher likelihood of experimental synthesis.

Methodologies and Protocols

The understanding of the Lu-H-N system is built upon a combination of computational predictions and experimental synthesis efforts.

Computational Protocol: First-Principles Phase Diagram Calculation

The theoretical investigation into the Lu-H-N phase diagram typically involves a high-throughput computational workflow.

- Structure Prediction: A comprehensive search for stable and metastable crystal structures across the entire Lu-H-N compositional space is performed. This is often accomplished using evolutionary algorithms (e.g., USPEX) or particle swarm optimization methods (e.g., CALYPSO) coupled with density functional theory (DFT) calculations.[2][3]
- High-Throughput DFT Calculations: The energies of thousands of candidate structures (e.g., over 1400-1500 compounds) are calculated using DFT.[2][4] These calculations are typically performed with a plane-wave basis set code like VASP. The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for the exchange-correlation functional.[8] For systems with localized f-electrons like Lutetium, a Hubbard U correction (GGA+U) may be applied to improve the description of electron correlation.[9]
- Convex Hull Construction: The formation energy (or enthalpy at non-zero pressure) is calculated for each structure relative to the elemental phases. These values are then plotted on a ternary composition diagram. The convex hull is constructed by connecting the points of the lowest-energy structures, which represent the thermodynamically stable phases.[8][10]
- Stability Analysis: Any structure that lies on the convex hull is considered thermodynamically stable. Structures lying above the hull are metastable, and their energy distance to the hull (E_{hull}) quantifies their degree of instability.[2][3]
- Property Calculation: For promising stable or low-energy metastable structures, further calculations are performed to predict properties like X-ray diffraction (XRD) patterns, electronic band structures, and phonon dispersion curves to assess dynamical stability.[2][3]

Experimental Protocol: High-Pressure Synthesis

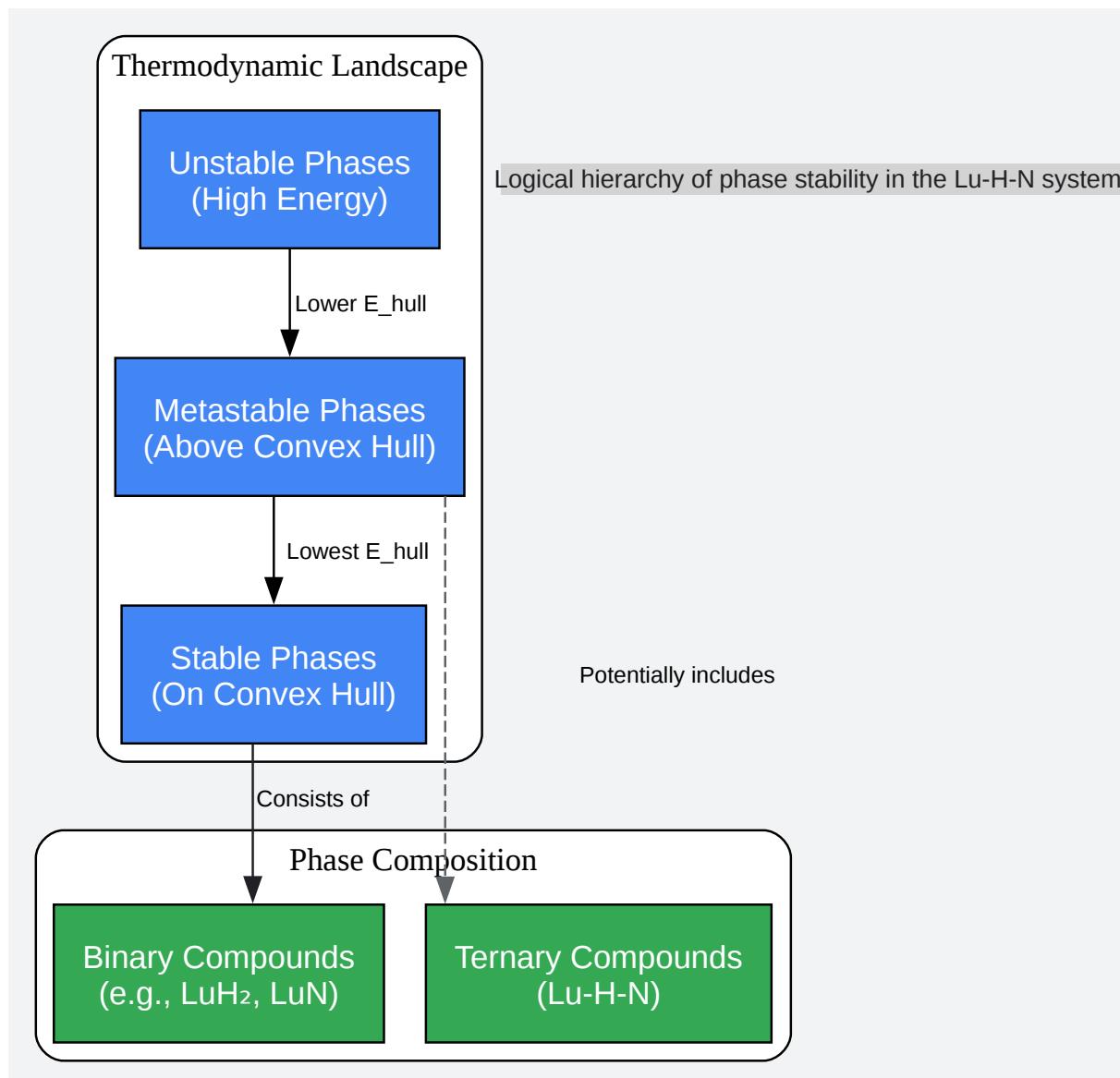
Experimental efforts have focused on synthesizing Lu-H-N compounds under high-pressure and high-temperature (HPHT) conditions, primarily motivated by the search for superconductivity.

- Precursor Loading: A Lutetium (Lu) foil or powder is loaded into a diamond anvil cell (DAC) or a large-volume press.[11][12]
- Hydrogen/Nitrogen Source: The hydrogen and nitrogen sources are introduced. This can be achieved in several ways:

- Gas Loading: Loading a mixture of H₂ and N₂ gas into the DAC.[12]
- Solid Sources: Using solid precursors such as ammonium chloride (NH₄Cl) as a combined H and N source, or calcium hydride (CaH₂) as an H source.[11] A more controlled solid-state approach involves using well-defined starting materials like LuH₂ and LuN in a closed system to constrain the final nitrogen content.[11][13]
- HPHT Reaction: The sample is compressed to a target pressure (e.g., 1-10 GPa) and resistively or laser-heated to a high temperature to initiate the reaction.[11][12] Reaction times can vary from hours to days.
- In-situ/Ex-situ Characterization:
 - In-situ: The reaction can be monitored in real-time using techniques like four-probe resistance measurements to detect electronic transitions or Raman spectroscopy to observe structural changes.[12]
 - Ex-situ: After the reaction, the sample is recovered to ambient conditions. Its properties are then characterized using techniques such as X-ray Diffraction (XRD) to identify the crystal structure, Energy-Dispersive X-ray (EDX) spectroscopy to determine the elemental composition, and various magnetic and electrical measurements to probe for properties like superconductivity.[11][14]

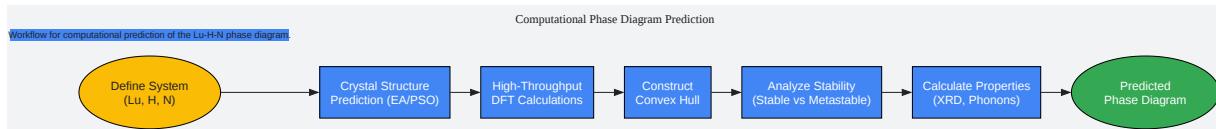
Visualizations of Logical and Experimental Workflows

To clarify the relationships and processes involved in studying the Lu-H-N system, the following diagrams are provided.



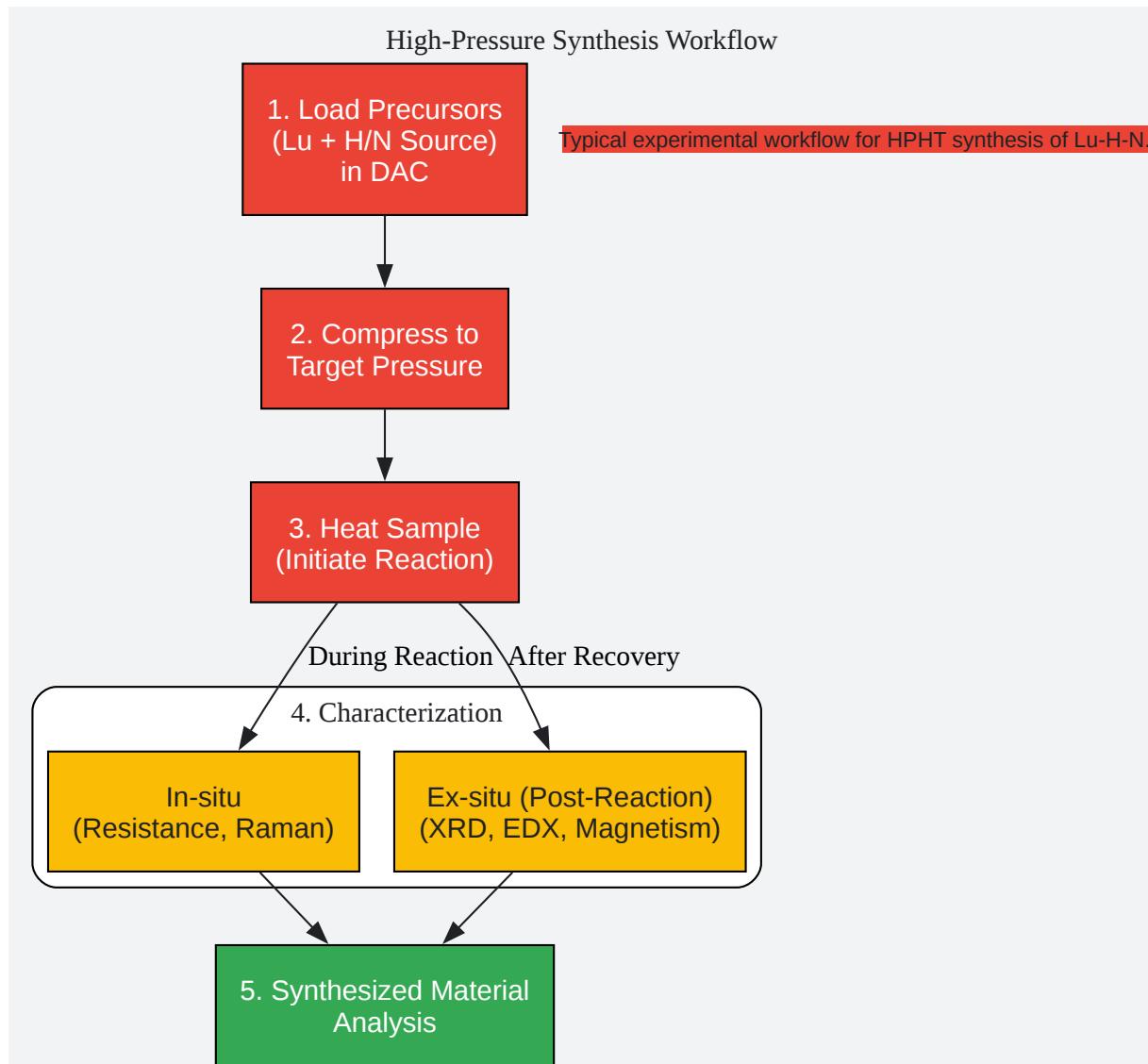
[Click to download full resolution via product page](#)

Logical hierarchy of phase stability in the Lu-H-N system.



[Click to download full resolution via product page](#)

Workflow for computational prediction of the Lu-H-N phase diagram.



[Click to download full resolution via product page](#)

Typical experimental workflow for HPHT synthesis of Lu-H-N.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unraveling the electronic structure of LuH, LuN, and LuNH: building blocks of new materials - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D4CP00533C [pubs.rsc.org]
- 2. [2303.11683] Lu-H-N phase diagram from first-principles calculations [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. everest.iphy.ac.cn [everest.iphy.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researching.cn [researching.cn]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Origin of the near-room temperature resistance transition in lutetium with H₂/N₂ gas mixture under high pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aischolar.org [aischolar.org]
- To cite this document: BenchChem. [Phase diagram and stability of the Lu-H-N system.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081746#phase-diagram-and-stability-of-the-lu-h-n-system>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com